molecular formula C10H9NO3 B6163508 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid CAS No. 933726-65-9

3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Cat. No. B6163508
CAS RN: 933726-65-9
M. Wt: 191.2
InChI Key:
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Description

3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products. THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The thermodynamic computations showed that the most stable form is trans - 6a, in which the substituents at C8 (C-4) and C9 (C-3) are antiperiplanar .


Chemical Reactions Analysis

The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Physical And Chemical Properties Analysis

The empirical formula of a similar compound, 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, is C10H11NO2 and its molecular weight is 177.20 .

Scientific Research Applications

Medicinal Chemistry

1,2,3,4-Tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .

Biological Activities and SAR Studies

THIQ analogs have shown a wide range of biological potential. Their structural–activity relationship (SAR) and mechanism of action have been studied extensively . Various functional groups have been found to dictate the desired activity .

Synthetic Strategies

Commonly used synthetic strategies for constructing the core scaffold of THIQ have been discussed in the literature . These strategies are crucial for the development of novel THIQ analogs with potent biological activity .

C(1)-Functionalization

Considerable research interest has been directed towards the synthesis of C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinolines, as they can act as precursors for various alkaloids displaying multifarious biological activities .

Enzyme Inhibitors

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is an important structural motif in a large number of tailored enzyme inhibitors . These inhibitors have a wide range of pharmacological applications .

Potent Receptor Ligands

Tic is also found in potent receptor ligands . These ligands have been used in the development of various drugs and therapeutic agents .

Analogs of Natural Products

Tic is a core structural motif in analogs of various natural products . These analogs have been used in the development of various pharmaceuticals .

Antineuroinflammatory Agents

N-benzyl THIQs are known to function as antineuroinflammatory agents . This makes them valuable in the treatment of various neurodegenerative disorders .

Safety and Hazards

While specific safety and hazard information for 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is not available, similar compounds have been classified as causing eye and skin irritation .

Future Directions

THIQ-based compounds, including 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, have garnered a lot of attention in the scientific community due to their diverse biological activities. This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of these compounds and their applications in treating various diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydroisoquinoline", "acetic anhydride", "sodium acetate", "sulfuric acid", "potassium permanganate", "sodium hydroxide", "hydrochloric acid", "sodium carbonate", "ethyl acetate", "water" ], "Reaction": [ "2,3-dihydroisoquinoline is reacted with acetic anhydride and sodium acetate in the presence of sulfuric acid to form 3-acetoxy-1,2,3,4-tetrahydroisoquinoline.", "The resulting compound is then oxidized with potassium permanganate in the presence of sodium hydroxide to form 3-oxo-1,2,3,4-tetrahydroisoquinoline.", "The product is then hydrolyzed with hydrochloric acid to form 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.", "The final compound is isolated by extraction with ethyl acetate and washing with water." ] }

CAS RN

933726-65-9

Product Name

3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Molecular Formula

C10H9NO3

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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